molecular formula C15H11ClN2O3S B222360 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid

2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid

Cat. No. B222360
M. Wt: 334.8 g/mol
InChI Key: FHXXKSBUZHRMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid, also known as N-(4-chloro-2-carboxyphenyl)-N-(phenylcarbamothioyl)glycine, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 365.85 g/mol. This compound has attracted a lot of attention due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid has been reported to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of COX-2, reduce the production of prostaglandins, and induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on some cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid. One direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action. Another direction is to study its potential as a herbicide and its effects on plant growth. Additionally, further studies could be conducted to investigate its potential as a dye intermediate and its applications in the textile industry. Finally, more research could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives.

Synthesis Methods

The synthesis of 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid involves the reaction between 4-chloro-2-nitrobenzoic acid and phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium dithionite to obtain the final product. This synthesis method has been reported to yield high purity and good yields of the product.

Scientific Research Applications

2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid has been widely used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential use as a herbicide. In industry, it has been studied for its potential use as a dye intermediate.

properties

Product Name

2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

4-(benzoylcarbamothioylamino)-2-chlorobenzoic acid

InChI

InChI=1S/C15H11ClN2O3S/c16-12-8-10(6-7-11(12)14(20)21)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22)

InChI Key

FHXXKSBUZHRMST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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